molecular formula C16H16N4O4S3 B6201357 4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide CAS No. 2694729-46-7

4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide

Cat. No.: B6201357
CAS No.: 2694729-46-7
M. Wt: 424.5
InChI Key:
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Description

4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide (4-MTS) is a synthetic compound that has been studied as a potential therapeutic agent for a variety of diseases. It is a highly specific inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. 4-MTS has been studied for its potential to increase the bioavailability of certain drugs, as well as its ability to act as a prodrug for other drugs.

Mechanism of Action

4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and this compound inhibits the enzyme's activity, thus increasing the bioavailability of certain drugs. In addition, this compound has been shown to act as an antioxidant, reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to inhibit the activity of certain enzymes, including cytochrome P450 2C9 (CYP2C9). This compound has also been shown to reduce the toxicity of certain drugs, as well as to act as a prodrug for other drugs.

Advantages and Limitations for Lab Experiments

The use of 4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, this compound can be used to inhibit the activity of certain enzymes, including cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is relatively insoluble in organic solvents, which can limit its use in certain experiments. In addition, this compound is not very soluble in aqueous solutions, which can also limit its use in certain experiments.

Future Directions

Future research on 4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide could focus on its potential to increase the bioavailability of certain drugs, as well as its ability to act as a prodrug for other drugs. In addition, future research could focus on the potential of this compound to reduce the toxicity of certain drugs, as well as its ability to act as an antioxidant. Further research could also focus on the potential of this compound to inhibit the activity of certain enzymes, including cytochrome P450 2C9 (CYP2C9). Finally, future research could focus on the potential of this compound to inhibit the growth of certain bacteria and fungi.

Synthesis Methods

4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide is synthesized through a two-step process. The first step involves the reaction of 4-methanesulfonamidophenol with 1,3-thiazol-2-yl chloride to form a product with a thiazol-2-yl group attached to the 4-methanesulfonamidophenol. The second step involves the reaction of this product with benzene-1-sulfonamide to form this compound.

Scientific Research Applications

4-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide has been studied for its potential to increase the bioavailability of certain drugs, as well as its ability to act as a prodrug for other drugs. In addition, this compound has been studied for its potential to reduce the toxicity of certain drugs and for its ability to act as an antioxidant. This compound has also been studied for its potential to inhibit the growth of certain bacteria and fungi, and for its potential to inhibit the activity of certain enzymes, including cytochrome P450 2C9 (CYP2C9).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-aminobenzenesulfonamide with 4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-ylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-aminobenzenesulfonamide", "4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-ylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzenesulfonamide and 4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-ylamine in a suitable solvent.", "Step 2: Add the coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or precipitation and purify it by recrystallization or chromatography." ] }

2694729-46-7

Molecular Formula

C16H16N4O4S3

Molecular Weight

424.5

Purity

95

Origin of Product

United States

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